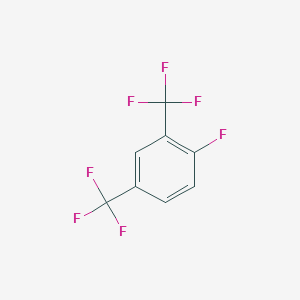

1-Fluoro-2,4-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVISFSUGQQCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606111 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36649-94-2 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary and most established method for this transformation is the Balz-Schiemann reaction, which involves the diazotization of 2,4-bis(trifluoromethyl)aniline followed by thermal decomposition of the resulting diazonium salt. This document outlines the detailed experimental protocol for this synthesis, presents relevant quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Core Synthesis Route: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring.[1] The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine, 2,4-bis(trifluoromethyl)aniline, is converted to its corresponding diazonium salt using a nitrite source in the presence of a strong, non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄).[1][2] This reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then carefully heated.[1] This induces the elimination of nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride, this compound.[3]

The overall transformation can be represented as follows:

Reaction Scheme:

Where Ar = 2,4-bis(trifluoromethyl)phenyl

Experimental Protocols

The following protocols are adapted from established general procedures for the Balz-Schiemann reaction and are tailored for the synthesis of this compound.[1]

Part 1: Diazotization of 2,4-bis(trifluoromethyl)aniline

Materials:

-

2,4-bis(trifluoromethyl)aniline

-

Tetrafluoroboric acid (HBF₄, ~48-50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, a solution of tetrafluoroboric acid is prepared by diluting the concentrated acid with deionized water. The solution is then cooled to 0-5 °C in an ice-salt bath.

-

2,4-bis(trifluoromethyl)aniline is added portion-wise to the cold tetrafluoroboric acid solution with vigorous stirring, maintaining the temperature below 10 °C.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the reaction mixture. The rate of addition is carefully controlled to keep the temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

The precipitated 2,4-bis(trifluoromethyl)phenyldiazonium tetrafluoroborate is collected by vacuum filtration.

-

The filter cake is washed sequentially with cold water, cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.

-

The isolated diazonium salt is dried under vacuum at a low temperature.

Part 2: Thermal Decomposition of 2,4-bis(trifluoromethyl)phenyldiazonium tetrafluoroborate

Materials:

-

Dried 2,4-bis(trifluoromethyl)phenyldiazonium tetrafluoroborate

-

An inert, high-boiling solvent (e.g., decane or a high-boiling fluorinated solvent) (optional, but recommended for safety and temperature control)

Procedure:

-

The dried diazonium tetrafluoroborate salt is placed in a flask equipped with a distillation apparatus. For larger scale reactions, it is highly recommended to add the salt portion-wise to a pre-heated, inert, high-boiling solvent to control the decomposition rate.

-

The flask is gently heated under reduced pressure. The decomposition typically begins at temperatures ranging from 100-150 °C, evidenced by the evolution of nitrogen gas.

-

The product, this compound, is distilled as it is formed.

-

The collected distillate is then purified, typically by fractional distillation, to yield the final product.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the final product, as well as typical reaction parameters.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| 2,4-bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | Colorless to light yellow liquid or solid | 73-75 °C @ 15 mmHg |

| This compound | C₈H₃F₇ | 232.10 | Colorless liquid | ~125-127 °C |

Table 2: Balz-Schiemann Reaction Parameters

| Parameter | Value/Condition |

| Diazotization | |

| Temperature | 0-5 °C |

| Reagents | 2,4-bis(trifluoromethyl)aniline, NaNO₂, HBF₄ |

| Solvent | Water |

| Thermal Decomposition | |

| Temperature | 100-150 °C |

| Pressure | Atmospheric or reduced |

| Overall Reaction | |

| Typical Yield | 60-80% |

| Purity (post-purification) | >98% |

Visualizations

Reaction Pathway

Experimental Workflow

References

A Comprehensive Technical Guide to 1-Fluoro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 1-Fluoro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical characteristics, offers insights into its reactivity and solubility, and presents generalized experimental protocols relevant to its synthesis and analysis. Visual diagrams are included to illustrate a typical synthesis workflow and the relationships between its structural features and physicochemical properties.

Introduction

This compound (CAS No. 36649-94-2) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of a fluorine atom and two trifluoromethyl groups on the benzene ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block for the design of novel bioactive compounds and advanced materials. This guide aims to provide a comprehensive resource on its fundamental physicochemical properties.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₇ | [1] |

| Molecular Weight | 232.10 g/mol | [1] |

| CAS Number | 36649-94-2 | [1] |

| Boiling Point | 111.1 °C at 760 mmHg | [2] |

| Flash Point | 22.6 °C | [2] |

| Vapor Pressure | 27.2 mmHg at 25 °C | [2] |

| Refractive Index | 1.368 | [2] |

| Density | Data not available | |

| Melting Point | Data not available |

Table 2: Physicochemical Properties of Related Isomers for Comparison

| Compound | Density | Melting Point | Boiling Point | Source(s) |

| 1,2-Bis(trifluoromethyl)benzene | 1.44 g/mL | Not available | 142 °C | [3] |

| 1,4-Bis(trifluoromethyl)benzene | 1.381 g/mL at 25 °C | Not available | 116 °C | |

| 1-Bromo-2,4-bis(trifluoromethyl)benzene | 1.75 g/mL | Not available | 51 °C at 15 mmHg | [4] |

Solubility Profile

Specific quantitative solubility data for this compound is not extensively reported. However, based on the properties of structurally related fluorinated aromatic compounds, a general solubility profile can be inferred. Due to its nonpolar nature, it is expected to have very low solubility in water. Conversely, it is likely to be soluble in common nonpolar organic solvents such as benzene, toluene, and dichloromethane.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the public domain. However, this section provides a generalized methodology for the synthesis of similar bis(trifluoromethyl)benzene compounds, which can be adapted for this specific isomer.

General Synthesis of Bis(trifluoromethyl)benzene Derivatives

A common route for the synthesis of bis(trifluoromethyl)benzene compounds involves the fluorination of corresponding bis(trichloromethyl)benzene precursors. This process typically utilizes anhydrous hydrogen fluoride (HF) and may be catalyzed by a Lewis acid such as antimony(V) chloride.

Materials:

-

Appropriate bis(trichloromethyl)benzene precursor

-

Anhydrous hydrogen fluoride (HF)

-

Antimony(V) chloride (catalyst, optional)

-

Inert solvent (e.g., a high-boiling point hydrocarbon)

-

Apparatus for handling corrosive and hazardous materials (e.g., a pressure reactor made of suitable materials like Hastelloy)

Procedure:

-

Charge the pressure reactor with the bis(trichloromethyl)benzene precursor and the inert solvent.

-

If using a catalyst, add antimony(V) chloride to the reactor.

-

Seal the reactor and cool it to a low temperature (e.g., 0 °C).

-

Slowly introduce a stoichiometric excess of anhydrous hydrogen fluoride into the reactor.

-

Gradually warm the reactor to the desired reaction temperature (e.g., room temperature or higher, depending on the substrate) and maintain it for several hours with stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) or ¹⁹F NMR.

-

Upon completion, carefully vent the excess HF into a suitable scrubber.

-

Quench the reaction mixture with water or a basic solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purify the crude product by fractional distillation under reduced pressure to obtain the desired bis(trifluoromethyl)benzene.[5][6]

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a bis(trifluoromethyl)benzene derivative, which is applicable to this compound.

Caption: A generalized workflow for the synthesis of bis(trifluoromethyl)benzene derivatives.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the structural components of this compound and its resulting physicochemical properties.

References

- 1. This compound | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-Fluoro-2,4-bis(trifluoromethyl)benzene CAS number and structure

An In-depth Technical Guide to 1-Fluoro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the fields of medicinal chemistry and materials science.

Compound Identification and Structure

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with one fluorine atom and two trifluoromethyl (-CF3) groups at the 2 and 4 positions.

-

IUPAC Name: this compound[1]

-

CAS Number: 36649-94-2[1]

-

Synonyms: 2,4-bis(trifluoromethyl)fluorobenzene, 2,4-bis-(trifluoromethyl)fluorobenzene[2]

The chemical structure is as follows:

Chemical Formula: C₈H₃F₇[1]Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences its chemical behavior and physical characteristics.

| Property | Value | Source |

| Molecular Weight | 232.10 g/mol | [1] |

| Molecular Formula | C₈H₃F₇ | [1] |

| Boiling Point | 111.1 °C at 760 mmHg | [2] |

| Flash Point | 22.6 °C | [2] |

| Vapor Pressure | 27.2 mmHg at 25 °C | [2] |

| Refractive Index | 1.368 | [2] |

Further spectroscopic data, such as vibrational spectra for related fluorinated aromatics, can be found in specialized literature, which aids in the detailed structural elucidation and analysis of these molecules.[3][4]

Synthesis and Experimental Protocols

The synthesis of bis(trifluoromethyl)benzene derivatives typically involves the fluorination of corresponding trichloromethyl precursors. While a specific protocol for this compound is not detailed in the provided results, a general and representative methodology can be extrapolated from established procedures for similar compounds, such as 1,4-bis(trifluoromethyl)benzene.[5][6]

General Synthetic Workflow:

The process often starts with a substituted xylene, which undergoes radical chlorination followed by fluorination.

Representative Experimental Protocol: Fluorination of a Bis(trichloromethyl) Precursor

This protocol is based on general methods for fluorinating trichloromethyl groups on an aromatic ring using anhydrous hydrogen fluoride (HF).[5][6][7]

-

Reactor Preparation: A 50 ml stainless steel autoclave or a reactor made of a suitable corrosion-resistant material (e.g., Hastelloy, nickel) is charged with the starting material, 1-fluoro-2,4-bis(trichloromethyl)benzene.[5][7]

-

Addition of Reagent: Anhydrous hydrogen fluoride (HF) is carefully added to the autoclave. The molar ratio of HF to the substrate is typically between 3 and 50 moles per mole of the trichloromethyl compound.[5]

-

Reaction Conditions: The sealed autoclave is heated. The reaction temperature can range from 0°C to 150°C.[5] As the temperature increases, the internal pressure will rise, potentially reaching 1 to 100 kg/cm ².[5][7] The reaction mixture is stirred continuously to ensure efficient contact between the substrate and the fluorinating agent.

-

Work-up and Isolation: After the reaction is complete (monitored by GC or other appropriate methods), the reactor is cooled. The excess HF is carefully vented or neutralized. The reaction mixture is then quenched, typically with water or an aqueous base.

-

Purification: The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., Na₂SO₄). The crude product is then purified, commonly by distillation, to yield the final this compound.[7][8]

Applications in Drug Development and Materials Science

The incorporation of trifluoromethyl (-CF₃) groups is a cornerstone strategy in modern drug design.[9] These groups can profoundly alter a molecule's physicochemical properties in beneficial ways.

Key Roles of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability.[10][11]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption.[10][11]

-

Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can alter the electronic profile of the aromatic ring, potentially leading to stronger interactions with biological targets.[10]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, allowing for fine-tuning of a molecule's steric and electronic properties.[10]

This compound serves as a crucial building block for introducing this valuable functionality into larger, more complex molecules.[12][13] Its structure allows for further functionalization, often through reactions involving the fluorine atom or C-H activation on the ring, in multi-step syntheses of active pharmaceutical ingredients (APIs).[12][14]

Beyond pharmaceuticals, this compound and its derivatives are used in materials science to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for high-performance applications in the electronics and aerospace industries.[12][13]

References

- 1. This compound | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 6. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 9. jelsciences.com [jelsciences.com]

- 10. mdpi.com [mdpi.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoro-2,4-bis(trifluoromethyl)benzene (CAS Number: 36649-94-2). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data, outlines general experimental protocols for data acquisition, and presents logical workflows for spectral analysis.

Chemical Identity

| IUPAC Name | This compound |

| Synonyms | 2,4-Bis(trifluoromethyl)fluorobenzene |

| Molecular Formula | C₈H₃F₇ |

| Molecular Weight | 232.10 g/mol |

| CAS Number | 36649-94-2 |

| Chemical Structure |  |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar fluorinated aromatic compounds.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1350-1100 | Strong | C-F Stretch (CF₃) |

| ~1250-1000 | Medium | C-F Stretch (Aromatic) |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR; CFCl₃ for ¹⁹F NMR

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 8.0 | m | - | Aromatic Protons |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~130-140 (m) | Aromatic C-H & C-CF₃ |

| ~120-130 (q) | CF ₃ |

¹⁹F NMR

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF ₃ |

| ~ -110 to -120 | m | Ar-F |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 232 | High | [M]⁺ (Molecular Ion) |

| 213 | Medium | [M-F]⁺ |

| 163 | High | [M-CF₃]⁺ |

| 113 | Medium | [M-CF₃-F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of neat liquid or solid this compound is placed directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ may be used.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra are acquired.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

The Unseen Workhorse: A Technical Guide to the Reactivity of 1-Fluoro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,4-bis(trifluoromethyl)benzene is a highly activated aromatic compound whose reactivity is dominated by nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing trifluoromethyl groups at the ortho and para positions to the fluorine atom significantly enhances the electrophilicity of the benzene ring, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth analysis of the core reactivity of this versatile building block, including quantitative data on its reactions, detailed experimental protocols, and its applications in the synthesis of advanced materials and pharmaceuticals.

Introduction: The Power of Trifluoromethyl Groups

The strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry and materials science.[1] These moieties are prized for their ability to modulate key molecular properties, including lipophilicity, metabolic stability, and binding affinity.[2] this compound serves as a key starting material for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into a target molecule. Its reactivity profile makes it an invaluable tool for the synthesis of complex organic molecules.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The two trifluoromethyl groups play a crucial role in stabilizing this intermediate through their potent electron-withdrawing inductive and resonance effects, thereby facilitating the reaction.

// Reactants Reactants [label=<

F

CF3

CF3

CF3

- Nu- >];

// Transition State 1 TS1 [label="Transition State 1", shape=box, style=dashed, fillcolor="#F1F3F4"];

// Meisenheimer Complex Meisenheimer [label=<

FNu

CF3 CF3

-

>, shape=box, style=rounded, fillcolor="#F1F3F4"];// Transition State 2 TS2 [label="Transition State 2", shape=box, style=dashed, fillcolor="#F1F3F4"];

// Products Products [label=<

Nu

CF3

CF3

CF3

- F- >];

// Edges Reactants -> TS1 [label="Addition of\nNucleophile"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label="Elimination of\nFluoride"]; TS2 -> Products; } Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Reactivity Data

While comprehensive kinetic data for this compound is not extensively compiled in a single source, the following table summarizes typical yields for SNAr reactions with various nucleophiles, drawn from analogous reactions with structurally similar activated fluoroaromatic compounds. These reactions are generally high-yielding due to the strong activation provided by the two trifluoromethyl groups.

| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |

| Amines | (3,5-bis(trifluoromethyl)phenyl)methanamine | DMF | 25 | 98 | 1-fluoro-2-nitrobenzene[3] |

| Aniline | DMSO | 100 | >95 | Polyfluoroarenes | |

| Thiols | Potassium hydrosulfide | DMSO | 130 | 70 | 4-(trifluoromethyl)-1,2,3,5,6-pentafluorobenzene[4] |

| Propanethiolate | DMSO | RT | ~20-40 | 1,3,5-Tribromo-2,4-difluorobenzene[5] | |

| Alcohols | Phenoxide | DMF | 100-150 | High | Polyfluoroarenes |

| Alkoxides | THF/Alcohol | RT-Reflux | Moderate to High | Polyfluoroarenes |

Experimental Protocols

The following section provides detailed experimental protocols for typical nucleophilic aromatic substitution reactions involving activated fluoroaromatic compounds, which are directly applicable to this compound.

General Protocol for Reaction with Amine Nucleophiles

This protocol is adapted from the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline.[3]

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the amine nucleophile (1.0-1.2 eq) and potassium carbonate (K2CO3) (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-aryl product.

General Protocol for Reaction with Thiol Nucleophiles

This protocol is based on the synthesis of substituted thiophenols from polyhalogenated benzenes.[4]

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq) and a sulfur nucleophile such as potassium hydrosulfide (KSH) or a sodium thiolate (NaSR) (1.5-3.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

-

Heat the mixture with stirring to a temperature between 100-150 °C for several hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic phase with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the resulting thioether or thiophenol by distillation or column chromatography.

Applications in Drug Discovery and Materials Science

The 2,4-bis(trifluoromethyl)phenyl motif is a privileged scaffold in the development of pharmaceuticals and advanced materials. The use of this compound provides a direct and efficient route to incorporate this valuable functionality.

-

Medicinal Chemistry: The introduction of two trifluoromethyl groups can significantly enhance the metabolic stability and cell permeability of drug candidates. This is due to the high strength of the C-F bond and the increased lipophilicity conferred by the -CF3 groups. While specific drugs derived directly from this compound are not prominently disclosed in the public domain, numerous patents and research articles describe the synthesis of bioactive molecules containing the 2,4-bis(trifluoromethyl)phenyl moiety, implying the utility of this starting material. For instance, analogs of the anti-cancer drug Sorafenib, which contains a trifluoromethylphenyl group, have been synthesized to explore structure-activity relationships.[6]

-

Materials Science: Polymers incorporating the 2,4-bis(trifluoromethyl)phenyl unit often exhibit enhanced thermal stability, chemical resistance, and desirable optical and electronic properties.[7] For example, fluorinated polyimides derived from diamines containing this moiety are known for their low dielectric constants and high thermal decomposition temperatures, making them suitable for applications in microelectronics and aerospace.[8] Furthermore, bis(trifluoromethyl)benzene derivatives have been investigated as acceptor units in the design of materials for organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF).[9]

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its reactivity is dominated by high-yielding nucleophilic aromatic substitution reactions with a broad range of nucleophiles. This predictable reactivity, coupled with the beneficial properties imparted by the two trifluoromethyl groups, makes it a valuable precursor for the development of novel pharmaceuticals and high-performance materials. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful synthetic tool in their respective fields.

References

- 1. Noble Research in The Journal of Organic Chemistry [axial.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 8. This compound | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 1-Fluoro-2,4-bis(trifluoromethyl)benzene in organic solvents, a critical parameter for its application in research, drug development, and materials science. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive framework for its empirical determination. It outlines the foundational principles of solubility for highly fluorinated aromatic compounds and presents a detailed experimental protocol for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Fluorinated Compound Solubility

This compound, a member of the fluorinated aromatic compound family, possesses unique physicochemical properties stemming from the strong electron-withdrawing nature of its trifluoromethyl groups. These characteristics significantly influence its interactions with solvents and, consequently, its solubility. While it is generally anticipated that such compounds will exhibit solubility in nonpolar organic solvents, precise quantitative data is essential for predictable and reproducible experimental outcomes. This guide provides the tools to generate such data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, its nonpolar nature, a result of the trifluoromethyl groups, suggests a higher affinity for nonpolar organic solvents such as toluene and dichloromethane.[1] The introduction of fluorine atoms can modify a molecule's physical, chemical, and biological properties.[1] Temperature is also a key factor, with solubility generally increasing with a rise in temperature for most organic compounds.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound across a range of common organic solvents. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | 25 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., acetone, ethanol, dichloromethane, toluene, hexane, acetonitrile)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the solute is achieved.

-

Calculate the mass of the dissolved solute.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered saturated solution to a known concentration with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, GC).

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of solute / volume of solvent) x 100

-

-

Instrumental Method:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship for Solubility Prediction

The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.

Caption: Factors influencing the solubility of this compound.

Conclusion

While existing literature does not provide specific quantitative solubility data for this compound, this guide offers a robust experimental framework for its determination. By following the detailed protocol and understanding the underlying principles, researchers can generate the necessary data to advance their work in drug discovery, materials science, and chemical synthesis. The provided diagrams offer a clear visualization of the experimental process and the theoretical considerations involved.

References

Commercial Availability and Synthetic Utility of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Fluoro-2,4-bis(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom and two trifluoromethyl groups, make it an important substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the trifluoromethyl groups activates the aromatic ring, facilitating the displacement of the fluoride ion by a wide range of nucleophiles. This allows for the facile introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into target molecules, a common strategy for modulating pharmacokinetic and physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth overview of the commercial availability of this reagent and a detailed experimental protocol for a representative synthetic application.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity levels are generally high, suitable for most research and development applications. The following table summarizes the availability from several vendors.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| SynQuest Laboratories | 2,4-Bis(trifluoromethyl)fluorobenzene | 36649-94-2 | 98% | 1 g | $115.00 |

| SynQuest Laboratories | 2,4-Bis(trifluoromethyl)fluorobenzene | 36649-94-2 | 98% | 500 mg | $65.00 |

| Matrix Scientific | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | 95% | 1g | $57.00 |

| Matrix Scientific | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | 95% | 500mg | $37.00 |

| TRC | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | - | 500mg | $90.00 |

| CHESS GmbH | 1-Fluoro-2,4-bis-trifluoromethyl-benzene | 36649-94-2 | 98% | 5 g | $180.00 |

| Chemenu | This compound | 36649-94-2 | 95%+ | 5g | $736.00 |

| Atlantic Research Chemicals | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | 95% | 250mg | $24.74 |

| American Custom Chemicals Corporation | 2,4-BIS(TRIFLUOROMETHYL)FLUOROBENZENE | 36649-94-2 | 95.00% | 1G | $710.33 |

| Alichem | 2,4-Bis(trifluoromethyl)fluorobenzene | 36649-94-2 | - | 1g | $1549.60 |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.

Experimental Protocol: Synthesis of N-(2,4-bis(trifluoromethyl)phenyl)aniline via Nucleophilic Aromatic Substitution

This protocol details a representative nucleophilic aromatic substitution reaction using this compound and aniline. This reaction is a fundamental transformation for creating carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), aniline (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete (typically several hours, as determined by monitoring), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-bis(trifluoromethyl)phenyl)aniline.

Visualizations

Synthetic Pathway for N-(2,4-bis(trifluoromethyl)phenyl)aniline

The Trifluoromethyl Group: A Comprehensive Technical Guide to its Electronic Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (CF3) group is a ubiquitous substituent in modern organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its profound impact on the electronic properties of aromatic systems stems from a unique combination of strong inductive effects and weak resonance effects. This guide provides an in-depth technical overview of the electronic influence of the trifluoromethyl group on the benzene ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified using several parameters, most notably Hammett constants and acidity constants (pKa). These values provide a standardized measure of the electron-withdrawing nature of the CF3 group and its impact on reaction rates and equilibria.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry, relating the rate (k) or equilibrium constant (K) of a reaction for a substituted benzene derivative to that of the unsubstituted compound (k₀ or K₀). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of a particular reaction to these effects.

The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values.

| Parameter | Value | Description |

| σm | 0.44 | Hammett constant for a meta-substituted CF3 group, primarily reflecting the inductive effect.[1] |

| σp | 0.57 | Hammett constant for a para-substituted CF3 group, reflecting both inductive and resonance effects.[1] |

| σp+ | 0.612 | Brown's constant for a para-substituted CF3 group, used for reactions involving the development of a positive charge in the transition state that can be delocalized onto the benzene ring.[2] |

Acidity Constants (pKa)

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of benzoic acids and decreases the basicity of anilines by stabilizing the conjugate base and destabilizing the protonated form, respectively.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 3-(Trifluoromethyl)benzoic acid | 3.77 - 3.87[3][4] |

| 4-(Trifluoromethyl)benzoic acid | 3.6 - 4.05 |

| Aniline | 4.63 |

| 3-(Trifluoromethyl)aniline | 3.49[5][6] |

| 4-(Trifluoromethyl)aniline | 2.45[7] |

Inductive and Resonance Effects

The electronic influence of the trifluoromethyl group is a combination of a strong electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent and is the primary contributor to the electron-withdrawing nature of the CF3 group.

-

Resonance Effect (-M): The trifluoromethyl group can participate in resonance by accepting electron density from the pi system of the benzene ring. This is often described as "negative hyperconjugation" or "C-F hyperconjugation," where the electrons from the filled p-orbitals of the ring can delocalize into the antibonding σ* orbitals of the C-F bonds. This effect is most pronounced at the ortho and para positions.

Impact on Aromatic Substitution Reactions

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the reactivity and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.

-

Deactivation: The -I effect of the CF3 group strongly withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. For instance, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene.[8][9]

-

Meta-Direction: During electrophilic attack, the formation of the cationic Wheland intermediate is least destabilized when the electrophile adds to the meta position. Attack at the ortho and para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group, which is highly unfavorable.

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is a strong activator for nucleophilic aromatic substitution reactions.

-

Activation: By strongly withdrawing electron density, the CF3 group makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles. It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. While the nitro group is generally considered a stronger activating group for SNAr, the trifluoromethyl group is also highly effective.

-

Regioselectivity: The activating effect is most pronounced when the CF3 group is positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a trifluoromethyl-substituted benzoic acid.

Materials:

-

Trifluoromethyl-substituted benzoic acid (e.g., 3-(trifluoromethyl)benzoic acid)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethyl-substituted benzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL). Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point). This corresponds to the volume of NaOH required to completely neutralize the acid.

-

The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

-

Competitive Electrophilic Nitration

This experiment demonstrates the deactivating effect of the trifluoromethyl group compared to an activating group (e.g., methyl group on toluene).

Materials:

-

Toluene

-

Trifluoromethylbenzene

-

Concentrated nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Mixture: In a round-bottom flask cooled in an ice bath, prepare an equimolar mixture of toluene and trifluoromethylbenzene in dichloromethane.

-

Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution of the aromatic compounds. The amount of nitrating agent should be less than one equivalent relative to the total moles of aromatic compounds to ensure competition.

-

Reaction: Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes).

-

Workup: Quench the reaction by carefully pouring the mixture over ice. Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Analysis: Analyze the product mixture by GC-MS to identify and quantify the nitrated products (nitrotoluenes and nitrotrifluoromethylbenzenes). The relative amounts of the products will indicate the relative reactivity of toluene and trifluoromethylbenzene towards nitration.

19F NMR Analysis of Electronic Effects

19F NMR spectroscopy is a powerful tool for probing the electronic environment of the trifluoromethyl group. The 19F chemical shift is highly sensitive to changes in electron density.

Procedure:

-

Sample Preparation: Prepare solutions of a series of para-substituted trifluoromethylbenzenes with varying electron-donating and electron-withdrawing substituents in a suitable deuterated solvent (e.g., CDCl3).

-

NMR Acquisition: Acquire the 19F NMR spectra for each sample.

-

Data Analysis: Correlate the 19F chemical shifts with the Hammett σp constants of the para-substituents. A linear correlation is expected, demonstrating the sensitivity of the 19F nucleus to the electronic effects transmitted through the benzene ring.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the benzene ring, primarily through a strong inductive effect. This fundamentally alters the reactivity and regioselectivity of the aromatic system, deactivating it towards electrophilic attack and activating it towards nucleophilic substitution. A thorough understanding of these electronic effects, quantified by parameters like Hammett constants and pKa values, is crucial for the rational design of novel pharmaceuticals, agrochemicals, and materials with tailored properties. The experimental protocols provided herein offer a practical framework for investigating these effects in a research setting.

References

- 1. global.oup.com [global.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(Trifluoromethyl)benzoic acid CAS#: 454-92-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. columbia.edu [columbia.edu]

- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,4-bis(trifluoromethyl)benzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing trifluoromethyl (-CF3) groups, positioned ortho and para to the fluorine atom, renders the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. This heightened reactivity, coupled with the excellent leaving group ability of fluoride, makes this reagent a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse array of substituted aromatic compounds.

The trifluoromethyl group is a key pharmacophore in many drug molecules, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the 2,4-bis(trifluoromethyl)phenyl moiety is frequently incorporated into novel therapeutic agents. These application notes provide detailed protocols for the SNAr of this compound with common nucleophiles such as amines, thiols, and phenols, enabling the efficient synthesis of N-aryl amines, aryl thioethers, and diaryl ethers.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the two electron-withdrawing trifluoromethyl groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

A general mechanism for the SNAr reaction.

Data Presentation

The following tables summarize representative quantitative data for the SNAr of this compound with various nucleophiles. Please note that while some data is specific to the title compound, other data is derived from closely related substrates and is provided for guidance.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | K2CO3 | DMF | 25 | 2 | >95 | Analogous to[2] |

| Morpholine | K2CO3 | DMF | 22 | 0.33 | >95 | Analogous to[3] |

| Aniline | K2CO3 | DMF | 100 | 24 | 85-95 | Estimated |

| Benzylamine | Et3N | DMSO | 80 | 12 | 80-90 | Estimated |

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K2CO3 | DMF | 80 | 4 | >90 | Analogous to[4] |

| 4-Methoxythiophenol | K2CO3 | DMF | 80 | 4 | >90 | Analogous to[4] |

| Benzyl mercaptan | NaH | THF | 25 | 3 | 85-95 | Estimated |

Table 3: Reaction with Phenol/Alcohol Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K2CO3 | DMF | 120 | 12 | 80-90 | Analogous to[2] |

| 4-Methoxyphenol | Cs2CO3 | NMP | 100 | 12 | 85-95 | Analogous to |

| Methanol | NaH | THF | 60 | 6 | 70-80 | Estimated |

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-(2,4-bis(trifluoromethyl)phenyl)amines.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add morpholine (1.1 eq) and K2CO3 (1.5 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with Thiols (e.g., Thiophenol)

This protocol describes a general procedure for the synthesis of 2,4-bis(trifluoromethyl)phenyl thioethers.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and K2CO3 (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Phenols (e.g., 4-Methoxyphenol)

This protocol describes a general procedure for the synthesis of 2,4-bis(trifluoromethyl)phenyl ethers.

Materials:

-

This compound

-

4-Methoxyphenol

-

Cesium carbonate (Cs2CO3)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and Cs2CO3 (2.0 eq) in NMP.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with toluene and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

A generalized workflow for SNAr reactions.

Application in drug development signaling pathway.

Conclusion

The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted aromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity of the substrate often allows for mild reaction conditions and high yields, making it an attractive building block for combinatorial chemistry and library synthesis.

References

Application Notes and Protocols for Derivatizing 1-Fluoro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 1-Fluoro-2,4-bis(trifluoromethyl)benzene. The primary method for derivatization is nucleophilic aromatic substitution (SNAr), a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings. The two trifluoromethyl groups on the benzene ring strongly activate the fluorine atom for displacement by various nucleophiles, making this compound a versatile building block in medicinal chemistry and materials science.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic compounds. In the case of this compound, the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the two trifluoromethyl groups stabilizes this negatively charged intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the derivatized product. The general mechanism is depicted below.

Caption: General mechanism of the SNAr reaction.

Derivatization with Amine Nucleophiles (N-Arylation)

The reaction of this compound with primary and secondary amines provides access to a wide range of N-aryl-2,4-bis(trifluoromethyl)aniline derivatives. These compounds are of significant interest in the development of pharmaceuticals and agrochemicals.

General Protocol for N-Arylation

A common procedure involves reacting this compound with an amine in the presence of a base in a polar aprotic solvent.

Experimental Workflow:

Caption: Experimental workflow for N-arylation.

Tabulated Reaction Conditions and Yields for N-Arylation

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)aniline | K2CO3, NaOH | DMF | 25 | 72 | High (not specified) | [1] |

| (3,5-Bis(trifluoromethyl)phenyl)methanamine | K2CO3 | DMF | 25 | 72 | 98 | [1] |

| Piperidine | - | Various aprotic solvents | - | - | - | [2] |

Note: Specific yield data for the reaction with piperidine was not found in the provided search results, but the kinetics of a similar reaction have been studied.[2]

Detailed Experimental Protocol: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2,4-bis(trifluoromethyl)aniline (Hypothetical Example based on Analogy)

This protocol is adapted from the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline.[1]

Materials:

-

This compound

-

(3,5-Bis(trifluoromethyl)phenyl)methanamine

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.0 eq).

-

To this mixture, add this compound (1.0 eq).

-

Stir the reaction mixture at room temperature (25 °C) for 72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted aniline derivative.

Derivatization with Thiol Nucleophiles (S-Arylation)

The reaction with thiols provides access to 2,4-bis(trifluoromethyl)phenyl thioethers, which are valuable intermediates in various fields of chemical research.

General Protocol for S-Arylation

The S-arylation reaction is typically carried out by reacting this compound with a thiol in the presence of a base.

Logical Relationship of Reaction Components:

Caption: Key components in the S-arylation reaction.

Tabulated Reaction Conditions and Yields for S-Arylation

| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Propanethiol | NaH | DMSO | 90 | 48 | Moderate (not specified) | [3] |

| 1-Propanethiol | NaOH | 95% EtOH | 80 | Overnight | Moderate (not specified) | [3] |

Note: The referenced protocols are for related polyhalogenated benzenes and provide a good starting point for optimization with this compound.

Detailed Experimental Protocol: Synthesis of Propyl 2,4-bis(trifluoromethyl)phenyl sulfide (Adapted)

This protocol is adapted from general procedures for the thiolation of halobenzenes.[3][4]

Materials:

-

This compound

-

1-Propanethiol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)

-

Anhydrous Dimethyl sulfoxide (DMSO) or 95% Ethanol (EtOH)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure using NaH in DMSO:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.15 eq) in anhydrous DMSO.

-

To this suspension, add a solution of 1-propanethiol (1.1 eq) in DMSO.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 48 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Derivatization with Alcohol and Phenol Nucleophiles (O-Arylation)

The O-arylation of alcohols and phenols with this compound yields the corresponding aryl ethers. These reactions typically require a strong base to generate the alkoxide or phenoxide nucleophile.

General Protocol for O-Arylation

A typical procedure involves the deprotonation of the alcohol or phenol with a strong base, followed by the addition of this compound.

Tabulated Reaction Conditions and Yields for O-Arylation

| Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenols | NaH | DMF | - | - | - | [5] |

| Alcohols/Phenols | CsOH / Cs2CO3 / NaH | 1,4-Dioxane / Toluene | 50-80 | 24 | Moderate to Excellent | [6][7] |

Note: The referenced protocols describe general methods for O-arylation and provide a basis for developing specific conditions for this compound.

Detailed Experimental Protocol: Synthesis of 2,4-bis(trifluoromethyl)phenyl Phenyl Ether (Adapted)

This protocol is based on general procedures for O-arylation.[5][6][7]

Materials:

-

This compound

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes to generate the sodium phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction (e.g., to 80-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. mdpi.com [mdpi.com]

- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. benchchem.com [benchchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

Application Notes and Protocols for Utilizing ¹⁹F NMR Probes in Biological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and versatile tool in biological research and drug discovery. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and the absence of endogenous fluorine in most biological systems, make it an exceptional probe for studying molecular interactions, enzymatic activity, and cellular processes.[1][2][3][4] The large chemical shift range of ¹⁹F, spanning over 400 ppm, provides exquisite sensitivity to subtle changes in the local chemical environment, allowing for the detection of binding events, conformational changes, and enzymatic reactions with high resolution.[1][3][5]

These application notes provide detailed protocols and quantitative data for the use of ¹⁹F NMR probes in various biological studies, including protein labeling, enzyme activity assays, metal ion detection, and fragment-based drug discovery.

I. Probing Protein Structure and Interactions

¹⁹F NMR is a valuable technique for investigating protein structure, dynamics, and interactions with ligands. By introducing a fluorine label at a specific site within a protein, researchers can monitor conformational changes and binding events.

Quantitative Data: Comparison of Common ¹⁹F NMR Probes for Protein Labeling

The choice of a ¹⁹F NMR probe can significantly impact the resolution and sensitivity of an experiment. The following table summarizes the properties of several common trifluoromethyl tags used for protein labeling.

| Probe Name | Abbreviation | Thiol-Reactive Moiety | Chemical Shift Range (ppm) vs. Polarity | Reference |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | Bromoacetamide | ~1.2 | --INVALID-LINK-- |

| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | Bromoacetamide | Not explicitly stated in the same study | --INVALID-LINK-- |

| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | Bromoketone | ~0.4 | --INVALID-LINK-- |

| 2,2,2-trifluoroethyl-1-thiol | TFET | Thiol (for disulfide exchange) | ~0.2 | --INVALID-LINK-- |

Note: The chemical shift range is a measure of the probe's sensitivity to changes in the local environment, as determined by varying solvent polarity (methanol/water mixtures). A larger range indicates greater sensitivity.

Experimental Protocols

This protocol describes the labeling of a purified protein containing a solvent-accessible cysteine residue with a thiol-reactive ¹⁹F probe.

Materials:

-

Purified protein with a single, accessible cysteine residue

-

Thiol-reactive ¹⁹F probe (e.g., BTFMA)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography (SEC) column

-

NMR buffer (e.g., 20 mM HEPES, 50 mM NaCl, 10% D₂O, pH 7.5)

Procedure:

-

Protein Reduction: Reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into a degassed reaction buffer using a desalting column or repeated concentration/dilution steps.

-